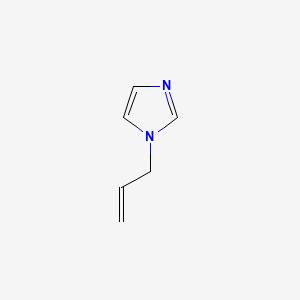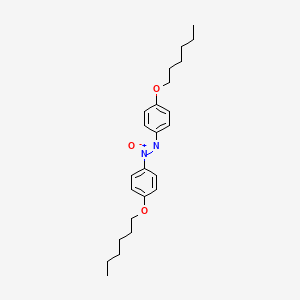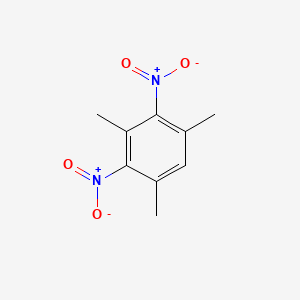
1-Allylimidazole
Overview
Description
1-Allylimidazole is an organic compound with the molecular formula C6H8N2. It consists of an imidazole ring substituted with an allyl group at the nitrogen atom. This compound is known for its versatility in various chemical reactions and applications in different fields, including organic synthesis, pharmaceuticals, and materials science .
Mechanism of Action
Target of Action
1-Allylimidazole, a derivative of imidazole, has been studied for its potential applications as an antitumor agent . The primary targets of this compound are human lung carcinoma A549 cells and normal bronchial BEAS-2B cells . The compound interacts with these cells, potentially affecting their growth and proliferation .
Mode of Action
The mode of action of this compound involves its interaction with DNA and proteins within the target cells . The compound has been found to modify the hydrolytic activity of enzymes such as lysozyme and endolysin . These enzymes are involved in the degradation of peptidoglycan, a major component of the bacterial cell wall .
Biochemical Pathways
The compound’s interaction with dna and proteins suggests that it may influence various cellular processes, including dna replication, protein synthesis, and enzymatic activity .
Result of Action
This compound exhibits selective cytotoxicity towards tumor cells . This means that the compound preferentially kills cancer cells while sparing normal cells . This selective cytotoxicity is a desirable property for potential antitumor agents.
Biochemical Analysis
Biochemical Properties
1-Allylimidazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it forms coordination compounds with metal ions such as copper(II) and cobalt(II), which have been shown to exhibit selective cytotoxicity and antifungal properties The compound’s ability to bind with macromolecules like DNA and proteins further highlights its importance in biochemical processes .
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. Studies have shown that its metal complexes, particularly with copper(II), exhibit selective cytotoxicity towards tumor cells, such as human lung carcinoma A549 cells . Additionally, these complexes do not significantly affect normal bronchial BEAS-2B cells, indicating their potential for targeted cancer therapy. The compound also influences cell signaling pathways, gene expression, and cellular metabolism, contributing to its cytotoxic and antifungal properties .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound forms coordination complexes with metal ions, which can interact with DNA and proteins . These interactions can lead to modifications in the hydrolytic activity of enzymes such as lysozyme and endolysin, affecting cellular functions. Additionally, the compound’s ability to bind with DNA suggests its potential role in gene regulation and expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is stable under recommended storage conditions, but its stability and degradation can influence its long-term effects on cellular function . Studies have shown that its metal complexes exhibit sustained cytotoxic and antifungal properties over time, indicating their potential for long-term therapeutic applications .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Higher doses of the compound or its metal complexes can lead to increased cytotoxicity and antifungal activity . Excessive doses may also result in toxic or adverse effects, highlighting the importance of determining optimal dosage levels for therapeutic applications. Threshold effects and potential toxicity at high doses must be carefully evaluated in preclinical studies .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . These metabolic processes can influence the compound’s pharmacological activity and its excretion from the body. Understanding these pathways is crucial for optimizing its therapeutic potential and minimizing adverse effects.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound’s solubility in water and its interactions with cellular membranes facilitate its distribution across different compartments . These interactions can affect its localization and accumulation within cells, influencing its overall activity and function.
Subcellular Localization
This compound’s subcellular localization is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound’s ability to interact with DNA and proteins suggests its potential localization within the nucleus and other cellular organelles . This localization is crucial for its biochemical activity and therapeutic applications, as it provides the physiological context for its function.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Allylimidazole can be synthesized through the reaction of imidazole with allyl halides, such as allyl bromide or allyl chloride. The reaction typically occurs under basic conditions, using a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction. The general reaction scheme is as follows :
Imidazole+Allyl Halide→this compound+Halide Ion
For example, the reaction of imidazole with allyl bromide in the presence of potassium carbonate yields this compound with a yield of approximately 76% .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and purity while minimizing by-products and waste.
Chemical Reactions Analysis
Types of Reactions
1-Allylimidazole undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The allyl group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.
Oxidation: The compound can be oxidized to form imidazole derivatives with different oxidation states.
Coordination Chemistry: This compound can act as a ligand, forming coordination complexes with transition metals.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as allyl halides and bases like potassium carbonate or sodium hydroxide are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Coordination Chemistry: Transition metal salts, such as manganese(II) nitrate, are used to form coordination complexes.
Major Products Formed
Nucleophilic Substitution: N-substituted imidazole derivatives.
Oxidation: Oxidized imidazole compounds.
Coordination Chemistry: Metal-imidazole complexes, such as manganese(II) this compound complex.
Scientific Research Applications
1-Allylimidazole has a wide range of scientific research applications:
Comparison with Similar Compounds
1-Allylimidazole can be compared with other imidazole derivatives, such as:
1-Methylimidazole: Similar in structure but with a methyl group instead of an allyl group. It is less reactive in nucleophilic substitution reactions.
1-Benzylimidazole: Contains a benzyl group, making it bulkier and more hydrophobic compared to this compound.
1-Butylimidazole: Has a butyl group, which increases its hydrophobicity and alters its reactivity in chemical reactions.
This compound is unique due to its allyl group, which provides a balance between reactivity and stability, making it suitable for a wide range of applications.
Properties
IUPAC Name |
1-prop-2-enylimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2/c1-2-4-8-5-3-7-6-8/h2-3,5-6H,1,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLXCHZCQTCBUOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C=CN=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30185339 | |
| Record name | 1-Allyl-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30185339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
108.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [Alfa Aesar MSDS] | |
| Record name | 1-Allyl-1H-imidazole | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/10036 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
31410-01-2 | |
| Record name | 1-Allylimidazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=31410-01-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Allylimidazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031410012 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Allyl-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30185339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-allyl-1H-imidazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.001 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-ALLYLIMIDAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M6Y3FS79AQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![Benzo[b]thiophene-4-acetic acid](/img/structure/B1265879.png)





